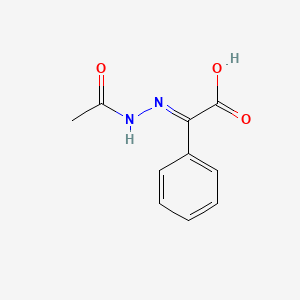
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid
Vue d'ensemble
Description
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid (AHPA) is a novel small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases. AHPA is a derivative of phenylacetic acid and is structurally similar to other small molecules such as ibuprofen and aspirin, but with a distinct hydrazinylidene group. AHPA has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. This makes it a promising agent for the development of new drugs and treatments for a variety of diseases.
Applications De Recherche Scientifique
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been studied for its potential therapeutic applications in a variety of diseases. It has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential use in treating diabetes, cancer, and neurological disorders.
Mécanisme D'action
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the synthesis of pro-inflammatory cytokines and are responsible for the inflammatory response in various diseases. This compound has also been found to modulate the activity of nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT3). These proteins are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-oxidant, anti-apoptotic, anti-cancer, and anti-diabetic properties. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO). Additionally, this compound has been found to reduce cell death and apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is non-toxic and has been found to be safe for use in animals. However, there are some limitations to the use of this compound in laboratory experiments. It is a small molecule and has a short half-life, which can limit its efficacy. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential therapeutic applications of (2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid are numerous and exciting. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various diseases. Additionally, further research should focus on the development of this compound-based drugs and formulations for the treatment of various diseases. Additionally, further research should focus on the development of this compound-based delivery systems for the targeted delivery of this compound to specific tissues and organs. Finally, further research should focus on the development of this compound-based nanomedicines for the targeted delivery of this compound to specific cells and tissues.
Propriétés
IUPAC Name |
(2E)-2-(acetylhydrazinylidene)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-12-9(10(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H,14,15)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCVADLYATHML-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421747 | |
| Record name | NSC371986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80238-38-6 | |
| Record name | NSC371986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC371986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





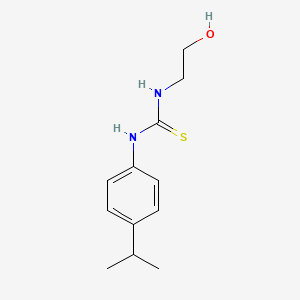
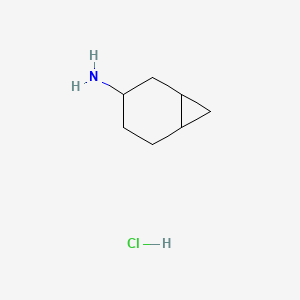





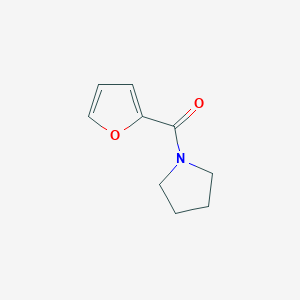

![Pyrido[3,2-d]pyrimidin-4(3H)-one, 6-methyl-](/img/structure/B1660551.png)
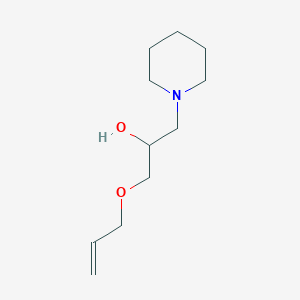
![ethyl N-[11-[3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B1660555.png)